
BENZILIC-D10 ACID (RINGS-D10)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BENZILIC-D10 ACID (RINGS-D10) is a chemical compound with the molecular formula C14H12O3 . It is also known as Benzeneacetic acid, α-hydroxy-α-phenyl- .
Synthesis Analysis
The synthesis of BENZILIC-D10 ACID (RINGS-D10) involves the Benzilic acid rearrangement, which is a powerful synthetic tool for accessing significant biologically active molecules . The reaction is both catalytic (generally Lewis acid) and stereoselective .Molecular Structure Analysis
The molecular structure of BENZILIC-D10 ACID (RINGS-D10) can be found in various databases such as ChemSpider and PubChem . It has a molecular weight of 228.243 Da .Chemical Reactions Analysis
The Benzilic acid rearrangement is the oldest rearrangement on record and is used in the synthesis of BENZILIC-D10 ACID (RINGS-D10) . This rearrangement is a powerful synthetic tool for accessing significant biologically active molecules .Physical And Chemical Properties Analysis
BENZILIC-D10 ACID (RINGS-D10) has a molecular weight of 228.24 g/mol . More physical and chemical property data can be found in databases like NIST and ChemSpider .Wissenschaftliche Forschungsanwendungen
Natural Source and Bioactivity of Benzofuran Derivatives
Benzofuran compounds exhibit a wide range of biological activities including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. Their natural occurrence and potent bioactivities make them significant in drug discovery and development processes. The synthesis of complex benzofuran derivatives has been improved through novel methods, such as free radical cyclization cascades and proton quantum tunneling, which offer high yields and fewer side reactions. This suggests that benzilic acid derivatives could similarly be explored for their potential in pharmacology and synthetic chemistry (Yu-hang Miao et al., 2019).
Advancements in Benzimidazole Derivatives as Anticancer Agents
Benzimidazole derivatives are recognized for their versatility in addressing various medical issues including cancer, highlighting the significance of nitrogen-containing hybrid heterocyclic compounds in medicinal chemistry. The development of new benzimidazole derivatives as potential anticancer agents, their structure-activity relationships, and synthetic methodologies provide insights into future research directions. This reflects the potential research interest in benzilic acid derivatives for cancer therapy (Salahuddin et al., 2022).
Microwave Assisted Synthesis of Biorelevant Benzazoles
The benzazole scaffold is central to many therapeutic agents due to its broad spectrum of biological activities. Efficient synthetic methods under microwave irradiation have been developed to expedite the generation of these compounds, suggesting an area where benzilic acid derivatives could be explored for the synthesis of biologically relevant molecules (Kapileswar Seth et al., 2018).
Wirkmechanismus
Target of Action
Benzilic-D10 Acid (Rings-D10) is a type of 1,2-diketone Diketones are known to interact with various biological macromolecules, playing significant roles in numerous biochemical reactions .
Mode of Action
The Benzilic-D10 Acid (Rings-D10) undergoes a process known as the Benzilic Acid Rearrangement . This rearrangement involves the conversion of a 1,2-diketone into a carboxylic acid . The conditions for this reaction are deceptively simple, involving hydroxide followed by an acid quench, leading to the migration of a benzene ring . This mechanism is relatively straightforward .
Biochemical Pathways
The Benzilic Acid Rearrangement is a powerful synthetic tool for accessing significant biologically active molecules . The reaction is both catalytic (generally Lewis acid) and stereoselective . It has been used in the synthesis of various biologically active molecules, including syn and anti-hydroxy-iso-evoninic acids, α-hydroxy-α-perfluoroalkyl esters, selective nonsteroidal mineralocorticoid receptor antagonists, Geldanamycin type polyketides, and (−)-isatisine A .
Pharmacokinetics
The pharmacokinetics of a drug molecule generally involves its absorption, distribution, metabolism, and excretion . These properties significantly impact the bioavailability of the drug .
Result of Action
The benzilic acid rearrangement, which this compound undergoes, is known to result in the formation of carboxylic acid from a 1,2-diketone . This rearrangement can lead to the migration of a benzene ring .
Action Environment
It’s known that the benzilic acid rearrangement occurs readily under strongly acidic conditions . This suggests that the pH of the environment could influence the compound’s action, efficacy, and stability.
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzilic-D10 Acid (Rings-D10) involves the conversion of Benzil-D10 to Benzilic-D10 Acid through a base-catalyzed rearrangement reaction.", "Starting Materials": [ "Benzil-D10", "Potassium hydroxide (KOH)", "Water (H2O)", "Methanol (CH3OH)" ], "Reaction": [ "Dissolve 2.0 g of Benzil-D10 in 20 mL of methanol in a round-bottom flask.", "Add 2.0 g of KOH to the flask and stir the mixture for 30 minutes at room temperature.", "Heat the mixture to reflux for 1 hour.", "Cool the mixture to room temperature and acidify with dilute hydrochloric acid (HCl).", "Extract the mixture with ethyl acetate (EtOAc) and wash the organic layer with water.", "Dry the organic layer over anhydrous sodium sulfate (Na2SO4) and filter the solution.", "Concentrate the solution under reduced pressure to obtain Benzilic-D10 Acid (Rings-D10) as a white solid." ] } | |
| 1219799-12-8 | |
Molekularformel |
C14H12O3 |
Molekulargewicht |
238.308 |
IUPAC-Name |
2-hydroxy-2,2-bis(2,3,4,5,6-pentadeuteriophenyl)acetic acid |
InChI |
InChI=1S/C14H12O3/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,17H,(H,15,16)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
InChI-Schlüssel |
UKXSKSHDVLQNKG-LHNTUAQVSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)O |
Synonyme |
BENZILIC-D10 ACID (RINGS-D10) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


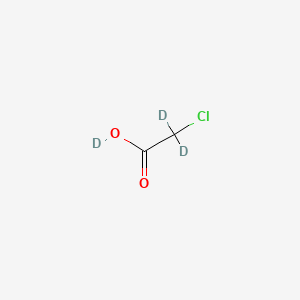
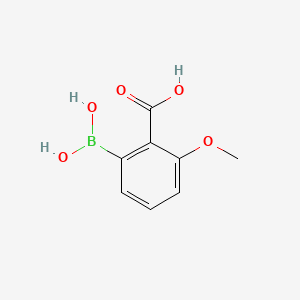
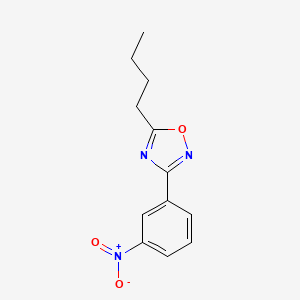
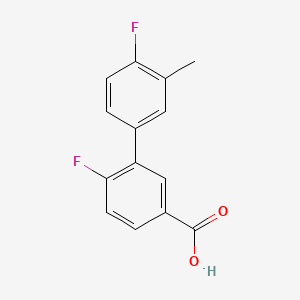
![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B594982.png)
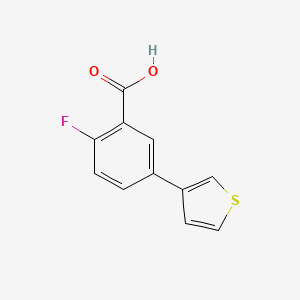
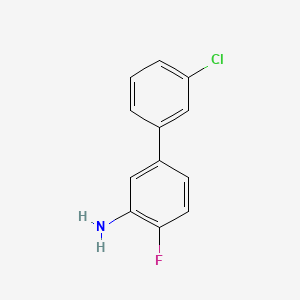
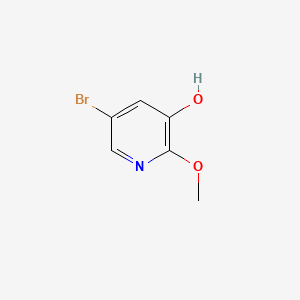
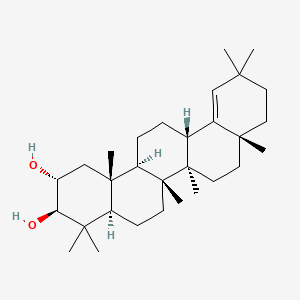
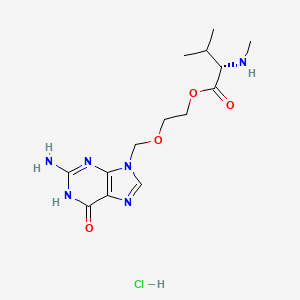

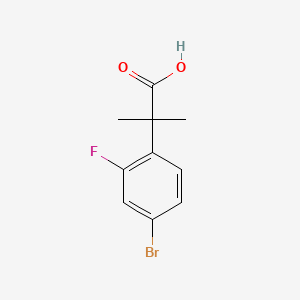
![[(3S,4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy-trimethylsilane](/img/structure/B594996.png)
